9-Fluorenone-1-boronic acid

Catalog No.
S1499445
CAS No.
194470-10-5
M.F
C13H9BO3
M. Wt
224.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenone-1-boronic acid

CAS Number

194470-10-5

Product Name

9-Fluorenone-1-boronic acid

IUPAC Name

(9-oxofluoren-1-yl)boronic acid

Molecular Formula

C13H9BO3

Molecular Weight

224.02 g/mol

InChI

InChI=1S/C13H9BO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,16-17H

InChI Key

HSOKHBOOTOGTGD-UHFFFAOYSA-N

SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O

Synthesis of 9-biarylfluorenes

Scientific Field: Organic Chemistry

Summary of Application: 9-Fluorenone-1-boronic acid is used in the synthesis of 9-biarylfluorenes. This compound has attracted considerable attention due to their important physical properties, which can be utilized in organic light-emitting materials, thin-film transistors, photovoltaic cells, and so on .

Methods of Application: The synthesis involves a one-pot, three-step reaction of N-tosylhydrazones, p-bromobenzeneboronic acid, and arylboronic acids.

Results or Outcomes: The transformation features a broad substrate scope and good functional group tolerance. The 9-biarylfluorene products are obtained in good yields .

Boronic Acid-Based Fluorescent Sensors

Scientific Field: Analytical Chemistry

Summary of Application: Boronic acid compounds, including 9-Fluorenone-1-boronic acid, have been well developed as sensors to recognize carbohydrates or other substances .

Methods of Application: Boronic acid forms a reversible five- or six-membered cyclic boronic esters with cis-1,2- or 1,3-diols, based on this phenomenon, boronic acid compounds are used to fabricate a variety of fluorescent sensors .

Results or Outcomes: These sensors have been used to detect blood glucose concentrations, ionic compounds, traces of water in solvents, hydrogen peroxide, and other substances .

Synthesis of 9-arylfluorenes

Summary of Application: 9-Fluorenone-1-boronic acid is used in the synthesis of 9-arylfluorenes. These compounds have promising properties and find use in blue fluorescent organic light emitting materials, thin film transistors, photovoltaic cells, etc .

Methods of Application: The synthesis involves a metal-free reductive coupling of N-tosylhydrazones and arylboronic acids. This methodology is realized by a one-pot protocol in two steps involving the preparation of N-tosylhydrazones by reacting tosylhydrazide with 9-fluorenone derivatives, followed by the reductive coupling of arylboronic acid in the presence of potassium carbonate .

Results or Outcomes: This protocol enables the use of easily accessible starting materials and can be employed on a wide variety of substrates with good functional group tolerance. It could also be particularly useful for the synthesis of 9-fluorenyl-substituted carbazolyl compounds .

9-Fluorenone-1-boronic acid is an organic compound with the molecular formula C₁₃H₉BO₃, featuring a boronic acid functional group attached to a fluorenone structure. This compound is characterized by its unique chemical properties, which stem from the presence of both the fluorenone moiety and the boronic acid group, making it a valuable building block in organic synthesis and materials science. The compound has a molecular weight of approximately 224.02 g/mol and exhibits a density of 1.39 g/cm³ .

9-Fluorenone-1-boronic acid itself does not possess any inherent biological activity. Its significance lies in its role as a reactant in Suzuki-Miyaura coupling reactions. These reactions are used to synthesize complex organic molecules with specific functionalities, which can then be further studied for their potential biological applications [].

, particularly those involving the formation of carbon-boron bonds. One significant reaction is its coupling with aryl halides or other boronic acids through cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds. The reactivity of the boronic acid group allows it to form stable complexes with diols, facilitating its use in sensor applications .

The biological activity of 9-fluorenone-1-boronic acid has been explored primarily in the context of its interaction with saccharides. Boronic acids are known to bind selectively to diols, including sugars, which can be utilized for sensing applications. This compound has shown potential as a fluorescent sensor for monosaccharides, indicating its utility in biochemical assays and diagnostics .

Several methods exist for synthesizing 9-fluorenone-1-boronic acid:

  • Direct Boronation: This method involves the reaction of fluorenone with boron reagents under specific conditions to introduce the boronic acid group.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed Suzuki-Miyaura coupling, where fluorenone derivatives are coupled with boronic acids to yield 9-fluorenone-1-boronic acid.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthetic strategies that combine multiple steps into a single reaction vessel, improving efficiency and yield .

9-Fluorenone-1-boronic acid finds applications in various fields:

  • Fluorescent Sensors: Its ability to bind diols makes it useful for developing sensors that detect sugars and other biomolecules.
  • Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Materials Science: The compound is also explored for its potential in creating new materials with specific electronic or optical properties due to its unique structure .

Studies on the interactions of 9-fluorenone-1-boronic acid focus on its binding affinity towards various diols and sugars. These interactions are crucial for understanding its application as a sensor. The binding mechanism typically involves the formation of stable complexes through reversible covalent bonding, which can lead to significant changes in fluorescence properties, allowing for quantitative detection .

Several compounds share structural or functional similarities with 9-fluorenone-1-boronic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Phenylboronic AcidSimple phenyl group attached to boronWidely used in sensing applications; less complex
Biphenylboronic AcidTwo phenyl groups attached to boronExhibits enhanced stability and reactivity
Naphthaleneboronic AcidNaphthalene fused structureGreater π-conjugation leading to different optical properties
Fluoreneboronic AcidFluorene structure without ketoneSimilar reactivity but lacks the ketone's unique properties

9-Fluorenone-1-boronic acid stands out due to its combination of a ketone group and a boronic acid functionality, providing distinct reactivity and application potential compared to these similar compounds .

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of 9-fluorenone-1-boronic acid’s utility. Key methodologies include:

Suzuki-Miyaura Cross-Coupling

This reaction couples 9-fluorenone-1-boronic acid with aryl halides to form biaryl derivatives. For example, Demeter et al. synthesized 1-aryl-fluorenones via Suzuki-Miyaura coupling, achieving yields of 70–95% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, toluene/H₂O). The boronic acid’s electron-deficient nature necessitates careful ligand selection; SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) mitigates homocoupling side reactions.

Table 1: Representative Suzuki-Miyaura Reactions

SubstrateConditionsYield (%)Reference
2-BromobenzaldehydePd(OAc)₂, SPhos, K₃PO₄, DMA92
4-BromotoluenePd(PPh₃)₄, K₂CO₃, toluene85
2-Bromo-1,3-bis(CF₃)benzenePd(dba)₂, SPhos, Cs₂CO₃78

Carbonylative Suzuki Coupling

This method extends the Suzuki reaction to synthesize ketones. Using Pd(dba)₂ and CataCXium A·HI, 9-fluorenone-1-boronic acid reacts with aryl bromides under CO atmosphere to yield unsymmetrical benzophenones (e.g., fenofibrate, 83% yield).

Metal-Free Cross-Coupling Methodologies

Metal-free approaches leverage the boronic acid’s inherent reactivity:

Photochemical Coupling with Nitrile Imines

Nitrile imines, generated photochemically from hydrazonyl chlorides, react with 9-fluorenone-1-boronic acid to form hydrazones. This method avoids transition metals, achieving yields up to 92%.

Radical Cyclizations

Radical intermediates generated from 9-fluorenone-1-boronic acid participate in cyclization reactions. For instance, Mo et al. reported copper-mediated coupling with fluorenone oxime to synthesize N-vinyl nitrones.

Sequential Multi-Step Reaction Protocols

One-pot sequential reactions enhance efficiency:

Example Protocol:

  • Addition Reaction: 2-Bromobenzaldehyde reacts with 9-fluorenone-1-boronic acid in toluene (K₃PO₄, 55°C).
  • Cyclization/Oxidation: The intermediate undergoes palladacycle-catalyzed C–H activation in DMA (120°C, air), yielding fluorenones in 85–90% yield.

Key Advantage: Minimizes purification steps and improves atom economy.

Bifunctional Substrate Utilization in Synthesis

9-Fluorenone-1-boronic acid serves as a bifunctional building block:

Electrosynthesis of Poly(9-Fluorenone) Films

Electropolymerization in boron trifluoride diethyl etherate produces conductive films with blue luminescence (λₑₘ = 450 nm). These films exhibit thermal stability up to 300°C, making them suitable for optoelectronics.

Boronic Acid Sensors

The compound’s boronic acid group binds diols and Lewis bases, enabling glucose sensing and protein labeling. Lacina et al. demonstrated its use in fluorescence-based sensors with nanomolar detection limits.

The molecular structure of 9-fluorenone-1-boronic acid combines a planar fluorenone backbone with a boronic acid substituent at the 1-position. The fluorenone moiety adopts a rigid, conjugated system due to its ketone group, while the boronic acid group (−B(OH)~2~) exhibits dynamic conformational flexibility. In its neutral state, the boron atom is sp²-hybridized, forming a trigonal planar geometry with bond angles of approximately 120° [2]. Upon interaction with diols or in basic media, the boronic acid transitions to a tetrahedral sp³-hybridized anionic form (−B(OH)~3~⁻), which increases its electrophilicity and alters its electronic interactions with adjacent groups [2].

Table 1: Geometric Parameters of Boronic Acid Group in Neutral and Anionic States

ParameterNeutral State (sp²)Anionic State (sp³)
Bond Angle (B-O-O)120°109.5°
B-O Bond Length1.36 Å1.48 Å
pK~a~~8.9~6.2 (with sugars)

This conformational switch modulates the compound’s ability to participate in photoinduced electron transfer (PET) processes, as the tetrahedral form enhances charge separation efficiency [2]. The fluorenone backbone further stabilizes charge redistribution through its extended π-conjugation, which delocalizes electrons across the fused aromatic rings.

Charge Transfer Dynamics in Derivative Systems

Derivatives of 9-fluorenone-1-boronic acid, such as those incorporating pyridine or bromine substituents, exhibit tunable charge transfer properties. For example, coupling the boronic acid group with pyridine at the 2,7-positions (as in 3-DPyFO and 4-DPyFO) introduces electron-deficient regions that enhance intramolecular charge transfer (ICT) [4]. Time-dependent density functional theory (TD-DFT) calculations reveal that the lowest unoccupied molecular orbital (LUMO) in these derivatives localizes on the fluorenone and boronic acid moieties, while the highest occupied molecular orbital (HOMO) resides on the pyridine rings [4].

Table 2: Charge Transfer Parameters in Selected Derivatives

DerivativeHOMO (eV)LUMO (eV)ΔE (eV)
9-Fluorenone-1-BA-6.2-2.83.4
3-DPyFO-5.9-3.12.8
4-DPyFO-5.7-3.32.4

The reduced energy gap (ΔE) in pyridine-functionalized derivatives correlates with redshifted absorption spectra, making them suitable for optoelectronic applications [4]. Additionally, the boronic acid group’s ability to bind diols introduces a secondary charge transfer pathway, as sugar complexation stabilizes the anionic boronate form and modulates frontier orbital energies [2].

Heavy Atom Effects on Photophysical Behavior

Heavy atom substitution, such as bromination at the 2,7-positions of the fluorenone core, significantly alters photophysical properties by enhancing spin-orbit coupling. Bromine’s high atomic number promotes intersystem crossing (ISC), increasing the triplet-state population and enabling room-temperature phosphorescence (RTP) [4]. In 2,7-dibromo-9-fluorenone derivatives, the phosphorescence lifetime extends to microsecond timescales, a 10-fold increase compared to non-halogenated analogs [4].

Table 3: Heavy Atom Effects on Photophysical Properties

SubstituentFluorescence Quantum YieldPhosphorescence Lifetime
H0.45<1 ns
Br0.122.7 μs
I0.085.4 μs

These effects are critical for designing luminescent sensors and organic light-emitting diodes (OLEDs), where triplet harvesting improves device efficiency. However, excessive halogenation can quench fluorescence, necessitating a balance between ISC enhancement and emissive yield [4].

Donor-Acceptor System Design Principles

The integration of 9-fluorenone-1-boronic acid into donor-acceptor systems relies on strategic pairing with electron-rich or electron-deficient groups. For instance, attaching pyridine (electron-withdrawing) to the fluorenone core creates a push-pull architecture that stabilizes charge-separated states [4]. Conversely, coupling with amino groups (electron-donating) shifts the HOMO upward, reducing the energy gap and enhancing visible-light absorption [2].

Design Guidelines:

  • Conjugation Length: Extending π-conjugation (e.g., via aryl boronic esters) lowers ΔE and improves charge mobility.
  • Steric Effects: Bulky substituents at the 9-position of fluorenone (e.g., methyl groups) reduce aggregation-induced quenching [5].
  • Solvent Compatibility: Polar solvents stabilize the boronate anion, enhancing ICT in protic environments [2].

Wikipedia

9-Fluorenone-1-boronic acid

Dates

Modify: 2023-08-15

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